molecular formula C4H10NO5PS B121307 S-Methyl Phosphocysteine CAS No. 152269-49-3

S-Methyl Phosphocysteine

Katalognummer: B121307
CAS-Nummer: 152269-49-3
Molekulargewicht: 215.17 g/mol
InChI-Schlüssel: IIALWEPLPCANHU-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Context of Cysteine Modifications in Biological Systems

Cysteine is a relatively rare but highly conserved amino acid that plays critical roles in protein structure and function. nih.gov Its unique sulfhydryl (-SH) group is a frequent target for a wide array of post-translational modifications. These modifications are crucial for regulating protein activity, localization, and interaction with other molecules.

Some of the well-characterized PTMs of cysteine include:

Oxidation: The sulfhydryl group can exist in various oxidation states, leading to modifications like sulfenic acid (R-SOH), sulfinic acid (R-SO2H), and sulfonic acid (R-SO3H). nih.gov

Disulfide Bond Formation: The oxidation of two cysteine residues can form a covalent disulfide bond (-S-S-), which is vital for the stability and tertiary structure of many proteins.

S-nitrosylation: The attachment of a nitric oxide group to the sulfur atom, playing a role in cell signaling.

S-glutathionylation: The formation of a mixed disulfide with the antioxidant glutathione, protecting the cysteine from irreversible oxidation.

S-palmitoylation: The attachment of a fatty acid, which can anchor the protein to a membrane. biorxiv.org

S-methylation: The addition of a methyl group to the sulfur atom, forming S-methylcysteine. wikipedia.org

S-phosphorylation: The addition of a phosphate (B84403) group to the sulfur atom, forming S-phosphocysteine. nih.govpnas.org

The existence of both S-methylation and S-phosphorylation as distinct modifications on cysteine provides the foundational basis for conceptualizing their combined occurrence on a single residue.

Overview of Sulfhydryl Group Reactivity and Modification Potential

The high reactivity of the cysteine sulfhydryl group makes it a versatile site for modifications. This reactivity stems from several key properties:

Nucleophilicity: The sulfur atom in the sulfhydryl group is a strong nucleophile, particularly in its deprotonated thiolate form (-S⁻). This allows it to readily attack electrophilic atoms, initiating covalent bond formation.

Redox Sensitivity: The sulfur atom can easily undergo oxidation and reduction reactions, allowing it to participate in redox signaling pathways.

Metal Binding: The sulfhydryl group has a high affinity for metal ions, playing a crucial role in the structure and function of many metalloproteins.

The ability of the sulfhydryl group to be targeted by different enzymatic systems for various modifications underscores the plausibility of multiple modifications co-existing or sequentially occurring on the same cysteine residue. The concept of S-Methyl Phosphocysteine, therefore, emerges from the inherent chemical potential of the cysteine side chain. While direct evidence for its existence is currently lacking in scientific literature, the principles of PTM crosstalk and the established individual modifications of S-methylation and S-phosphorylation provide a strong theoretical framework for its potential as a novel regulatory mark in cellular processes. researchgate.netnih.govmolbiolcell.org

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

152269-49-3

Molekularformel

C4H10NO5PS

Molekulargewicht

215.17 g/mol

IUPAC-Name

(2R)-2-amino-3-(phosphonomethylsulfanyl)propanoic acid

InChI

InChI=1S/C4H10NO5PS/c5-3(4(6)7)1-12-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1

InChI-Schlüssel

IIALWEPLPCANHU-VKHMYHEASA-N

SMILES

C(C(C(=O)O)N)SCP(=O)(O)O

Isomerische SMILES

C([C@@H](C(=O)O)N)SCP(=O)(O)O

Kanonische SMILES

C(C(C(=O)O)N)SCP(=O)(O)O

Synonyme

2-amino-3-((phosphonomethyl)thio)propionic acid
APMTP
L-2-amino-3-((phosphonomethyl)thio)propanoic acid

Herkunft des Produkts

United States

Molecular Structure and Theoretical Chemistry of S Methyl Phosphocysteine

Stereochemical Considerations in S-Methylated and S-Phosphorylated Cysteine

The stereochemistry of S-Methyl Phosphocysteine is primarily dictated by the chiral alpha-carbon inherent to its cysteine backbone. As with most naturally occurring amino acids, the alpha-carbon of cysteine typically exists in the L-configuration. libretexts.orgwikipedia.org However, when assigning priority for the Cahn-Ingold-Prelog (CIP) system, the presence of the sulfur atom gives L-cysteine an R configuration, an exception among the common amino acids. libretexts.org

Bond Stability and Energetic Properties of the S-P and S-C Bonds

The stability of this compound is largely dependent on the bond dissociation energies (BDEs) of its sulfur-phosphorus (S-P) and sulfur-carbon (S-C) bonds. In organosulfur compounds, the C-S bond dissociation energy for thiomethane is approximately 370 kJ/mol (89 kcal/mol). wikipedia.org When the hydrogen in methane is replaced by a methyl group, this energy decreases to around 305 kJ/mol (73 kcal/mol). wikipedia.org

Bond TypeRepresentative CompoundBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
S-C (in thiomethane)Methanethiol (B179389)37089
C-S (in dimethyl sulfide)Dimethyl sulfide30573
S-H (in thiols)Generic Thiol~366~87

Quantum Chemical Studies on the Sulfur Atom's Electronic Environment

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic environment of the sulfur atom in cysteine derivatives. nih.gov The sulfur atom in cysteine possesses lone pairs of electrons, making it a nucleophilic center. youtube.com

In this compound, the sulfur atom is bonded to both an electron-donating methyl group and an electron-withdrawing phosphate (B84403) group. The methyl group, through inductive effects, would be expected to increase the electron density on the sulfur atom. Conversely, the phosphate group, with its electronegative oxygen atoms and phosphorus center, would withdraw electron density. This push-pull electronic effect would create a complex and nuanced electronic environment around the sulfur atom.

Theoretical studies on related molecules have shown that modifications to the sulfur atom significantly impact its electronic properties. For instance, deprotonation of the thiol group in cysteine leads to a substantial change in the character of the lowest unoccupied molecular orbital (LUMO). rsc.org Similarly, the co-doping of palladium with sulfur and phosphorus has been shown to regulate the electronic structure of the active sites. rsc.org In this compound, the interplay between the methyl and phosphate groups would likely modulate the sulfur atom's nucleophilicity and its ability to participate in further chemical reactions. High-level quantum chemical calculations would be necessary to fully elucidate the charge distribution and orbital energies of this intriguing molecule. semanticscholar.org

Biological Function and Metabolic Integration of S Modified Cysteine Analogs

Functional Implications of S-Methylation of Cysteine and Related Thiols

S-methylation of cysteine residues is a post-translational modification that involves the transfer of a methyl group to the sulfur atom of a cysteine side chain. This process, which results in the formation of S-methylcysteine, is catalyzed by methyltransferases using S-adenosylmethionine (SAM) as the primary methyl donor. mdpi.comthorne.com This seemingly simple modification can have significant consequences for protein biology.

Table 1: Physicochemical Effects of Cysteine S-Methylation

Feature Before S-Methylation (Cysteine) After S-Methylation (S-Methylcysteine) Potential Structural/Functional Impact
Side Chain Charge Neutral (thiol) Neutral (thioether) No change in electrostatic interactions.
Side Chain Size Relatively small Increased bulkiness Can cause steric hindrance or improve packing.
Hydrophobicity Moderately polar More hydrophobic May promote burial of the residue, affecting folding.
Reactivity Highly reactive thiol (-SH) Relatively inert thioether (-S-CH₃) Loss of redox activity, metal binding, and disulfide bond formation capabilities.
Conformational Freedom Higher rotational freedom Reduced rotational freedom Local decrease in conformational entropy.

Metabolic Pathways Involving S-Methylated Sulfur Compounds

S-methylated compounds are integrated into broader metabolic networks, primarily the methionine cycle. healyourmind.com.au The central molecule in this cycle is S-adenosylmethionine (SAM), the universal methyl donor for virtually all biological methylation reactions, including the S-methylation of cysteine. mdpi.comrsc.org

The key steps in this metabolic hub are as follows:

SAM Synthesis : Methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT), a process that consumes ATP. nih.gov

Methyl Transfer : A methyltransferase enzyme catalyzes the transfer of the methyl group from SAM to a substrate, such as a cysteine residue within a protein, producing a methylated protein and S-adenosylhomocysteine (SAH). mdpi.comnih.gov

SAH Hydrolysis : SAH is a potent inhibitor of methyltransferase reactions. It is rapidly hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine.

Homocysteine Fate : Homocysteine stands at a critical metabolic crossroads. It can be either:

Re-methylated back to methionine to continue the cycle, a reaction that requires folate (vitamin B9) and cobalamin (vitamin B12). healyourmind.com.au

Irreversibly enter the transsulfuration pathway to be converted into cysteine. This pathway connects methionine metabolism with the synthesis of cysteine and, subsequently, other important sulfur-containing molecules like glutathione.

Therefore, the metabolism of S-methylcysteine in proteins is intrinsically linked to the availability of methionine and the regulation of the methionine and folate cycles. The balance between SAM and SAH (the "methylation potential") is a critical regulator of these pathways; an accumulation of SAH can inhibit methylation reactions throughout the cell. nih.gov

Regulatory Roles of S-Phosphocysteine in Cellular Processes

S-phosphocysteine, where a phosphate (B84403) group is attached to the sulfur atom of cysteine, is an emerging post-translational modification with significant roles in cellular regulation. Though less studied than O-phosphorylation (on serine, threonine, or tyrosine), S-phosphorylation is proving to be a critical, albeit often transient, modification in key signaling pathways.

A primary example of S-phosphocysteine's role in signal transduction is found in the regulation of magnesium (Mg²⁺) homeostasis. mdpi.com Magnesium is the second most abundant intracellular cation and is essential for a vast number of cellular processes, including enzymatic reactions and signal transduction. mdpi.com

The pathway involves two key protein families:

Phosphatases of Regenerating Liver (PRLs) : These are protein tyrosine phosphatases often overexpressed in cancers. mdpi.com

CNNM family proteins : These are membrane-bound Mg²⁺ transporters. mdpi.com

In this signaling cascade, PRLs interact with CNNM proteins to regulate the efflux of Mg²⁺ from the cell. mdpi.com A crucial regulatory step in this process is the endogenous phosphorylation of the catalytic cysteine residue in the PRL active site, forming a phosphocysteine intermediate as part of its catalytic cycle. mdpi.com The level of this S-phosphocysteine modification changes in response to cellular Mg²⁺ levels. mdpi.com This modification acts as a molecular switch, directly controlling the interaction between PRL and CNNM proteins and thus modulating magnesium transport across the cell membrane. mdpi.com

The formation of S-phosphocysteine is integral to the catalytic mechanism of cysteine-dependent protein tyrosine phosphatases (PTPs). mdpi.com These enzymes remove phosphate groups from tyrosine residues on substrate proteins. The catalytic cycle involves a nucleophilic attack by the active site cysteine thiolate on the phosphate group of the substrate, forming a covalent S-phosphocysteine intermediate. mdpi.com This intermediate is then hydrolyzed to release inorganic phosphate and regenerate the active enzyme.

Beyond its role as a catalytic intermediate, S-phosphorylation serves as a direct modulator of protein-protein interactions. As seen in the PRL-CNNM pathway, the phosphorylation state of the PRL catalytic cysteine dictates its ability to bind to the CNNM transporter. mdpi.com When the cysteine is phosphorylated, the binding between PRL and CNNM is blocked. mdpi.com This prevents PRL from inhibiting CNNM's Mg²⁺ transport activity. mdpi.com This demonstrates how a transient S-phosphorylation event can function as a specific regulatory switch to control the assembly and disassembly of protein complexes, thereby fine-tuning a critical cellular process like ion homeostasis. mdpi.com

Table 2: Regulatory Functions of S-Phosphocysteine

Cellular Process Key Proteins Involved Mechanism of S-Phosphocysteine Outcome
Magnesium Homeostasis PRL phosphatases, CNNM transporters Forms on the catalytic cysteine of PRL in response to Mg²⁺ levels. Blocks the PRL-CNNM interaction, thereby regulating Mg²⁺ efflux. mdpi.com
Enzyme Catalysis Protein Tyrosine Phosphatases (PTPs) Forms as a covalent intermediate during the dephosphorylation reaction. Essential for the catalytic cycle of PTPs. mdpi.com
Protein-Protein Interaction PRL phosphatases, CNNM transporters Acts as a molecular switch; phosphorylation prevents binding. Controls the formation of the PRL-CNNM regulatory complex. mdpi.com

Theoretical Biological Consequences of an S-Methyl Phosphocysteine Modification

The existence of a dual-modified this compound residue has not been documented in biological systems and remains a theoretical concept. However, by combining the known effects of its constituent modifications, one can hypothesize its potential properties and biological consequences.

The initial S-methylation of a cysteine residue would render its thiol group chemically inert, converting it to a thioether. This primary modification would fundamentally block the cysteine from its typical functions: it could no longer form disulfide bonds, coordinate metal ions, or participate in redox chemistry. Crucially, this methylated cysteine would not be a substrate for phosphorylation, as the reactive thiol proton required for the nucleophilic attack on ATP is absent.

Therefore, the two modifications, S-methylation and S-phosphorylation, are biochemically mutually exclusive on the same cysteine residue. A cell would have to choose one pathway over the other for a specific cysteine. This creates a potential point of regulatory competition. For instance, a cysteine residue that is a target for regulatory S-phosphorylation could be permanently switched "off" by S-methylation, preventing it from participating in its designated signaling pathway.

If a hypothetical this compound could exist, it would introduce a unique combination of properties. The methyl group would add bulk and hydrophobicity, while the phosphate group would introduce a significant negative charge and opportunities for hydrogen bonding. This could create a novel interaction motif for reader proteins not recognizable by either modification alone. However, given the chemical stability of the S-methyl bond and the mechanism of phosphorylation, the sequential formation of such a moiety on a single cysteine residue is not considered biologically feasible. The more relevant biological implication is one of competitive modification, where methylation could serve as a long-term or irreversible block on a cysteine that is otherwise dynamically regulated by phosphorylation.

Proposed Impact on Protein Function and Cellular Signaling

There is currently no scientific literature available that proposes or details the impact of this compound on protein function and cellular signaling. The roles of methylation and phosphorylation of cysteine residues in proteins are studied independently, but the specific consequences of a combined S-methyl and phosphate group on a single cysteine molecule, in the form of this compound, have not been elucidated.

Post-translational modifications such as S-methylation and phosphorylation of cysteine are known to be critical in regulating protein structure, enzyme activity, and signal transduction pathways. However, without dedicated research, any proposed impact of this compound would be purely speculative and not grounded in scientific evidence.

Potential Role in Metabolic Flux Regulation

Similarly, there is a lack of information regarding the potential role of this compound in the regulation of metabolic flux. While S-methylcysteine is known to be involved in sulfur metabolism and can be derived from L-cysteine, and phosphorylation is a key mechanism for regulating metabolic enzymes, the interplay of these modifications in the form of this compound and its effect on metabolic pathways has not been investigated. rsc.org

Metabolic flux analysis is a powerful tool for understanding how cells regulate metabolic pathways, but its application to understanding the influence of this compound is contingent on the discovery of its presence and functional relevance in biological systems.

Advanced Analytical Methodologies for the Characterization of S Methyl Phosphocysteine

Mass Spectrometry-Based Proteomics and Metabolomics for S-Modifications

Mass spectrometry (MS) is a cornerstone technique for identifying and characterizing PTMs due to its high sensitivity and ability to determine molecular mass shifts with high accuracy. ucsf.edu In the context of S-Methyl Phosphocysteine, MS-based approaches are crucial for both proteomics (identifying the modification on peptides) and metabolomics (analyzing the free amino acid).

Due to the low stoichiometry of phosphorylation events, enrichment strategies are essential to isolate S-phosphorylated peptides from complex biological mixtures prior to MS analysis. nih.gov While many methods were developed for serine, threonine, and tyrosine phosphorylation, they can be adapted for the more labile S-linked phosphorylation. researchgate.netnih.gov

Key enrichment strategies include:

Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions (e.g., Fe³⁺, Ga³⁺) chelated to a stationary phase to capture negatively charged phosphate (B84403) groups. cellsignal.com Fe-NTA (Iron-Nitrilotriacetic acid) beads are commonly used to pull down phosphopeptides from a digest. cellsignal.com

Metal Oxide Affinity Chromatography (MOAC): Titanium dioxide (TiO₂) is highly effective for selectively binding phosphopeptides. researchgate.net To improve specificity, especially for complex samples, peptide carboxyl groups can be converted to methyl esters, which reduces nonspecific binding of acidic, non-phosphorylated peptides to the TiO₂ surface. nih.gov

Antibody-Based Enrichment: Immunoaffinity purification using antibodies that specifically recognize phosphorylated amino acids can be employed. nih.gov While pan-specific anti-phospho antibodies exist, the development of antibodies with high affinity for the S-phosphocysteine moiety would significantly enhance the specificity of enrichment. researchgate.net

Chemical Modification and Precipitation: Non-chromatographic methods involving the selective precipitation of phosphopeptides using various metal cations have also been developed, offering an alternative that avoids potential nonspecific binding to stationary phases. bohrium.com

The choice of strategy depends on the sample complexity and the abundance of the target modification. Often, a combination of these techniques is required for comprehensive profiling. researchgate.net

Enrichment StrategyPrinciple of OperationAdvantagesConsiderations for S-Phosphorylation
Immobilized Metal Affinity Chromatography (IMAC)Chelated metal ions (Fe³⁺, Ga³⁺) bind to negatively charged phosphate groups. cellsignal.comHigh capacity; widely used. cellsignal.comPotential for nonspecific binding of acidic peptides.
Metal Oxide Affinity Chromatography (MOAC)Titanium dioxide (TiO₂) or Zirconium dioxide (ZrO₂) selectively captures phosphopeptides. researchgate.netHigh specificity, especially when combined with methyl esterification. nih.govElution conditions must be optimized to recover peptides without degrading the labile S-P bond.
Antibody-Based Enrichment (Immunoprecipitation)Antibodies specific to phosphorylated residues are used to capture target peptides. nih.govHigh specificity for the target epitope.Success is dependent on the availability and specificity of antibodies for S-phosphocysteine.

Accurate quantification of S-methylated cysteine derivatives is critical for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and specificity. mdpi.com A robust quantitative method typically involves the use of stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response. mdpi.comresearchgate.net

A validated LC-MS/MS method for the analysis of S-methyl-l-cysteine (SMC) and its oxidized form, S-methyl-l-cysteine sulfoxide (B87167) (SMCSO), in biological fluids provides a framework for quantifying related derivatives. mdpi.comresearchgate.net Key performance metrics from such a method demonstrate the sensitivity and accuracy achievable.

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Quantification Accuracy
S-Methyl-L-Cysteine (SMC)Plasma0.04 µM0.12 µM98.28 ± 5.66% mdpi.comresearchgate.net
S-Methyl-L-Cysteine (SMC)Urine0.08 µM0.24 µM
S-Methyl-L-Cysteine Sulfoxide (SMCSO)Plasma0.02 µM0.06 µM98.28 ± 5.66% mdpi.comresearchgate.net
S-Methyl-L-Cysteine Sulfoxide (SMCSO)Urine0.03 µM0.09 µM

This approach, which uses isotope-labeled internal standards like ³⁴S-Trideuteromethylcysteine (³⁴S-d3SMC), ensures reliable quantification across large sample cohorts. researchgate.net

Identifying a dual modification like this compound on a single peptide is a significant analytical challenge that requires advanced MS techniques. Hybrid mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, are essential. nih.gov The identification process relies on detecting a specific mass shift corresponding to the combined mass of the methyl (+14.01565 Da) and phosphate (+79.96633 Da) groups.

Tandem mass spectrometry (MS/MS) is used to fragment the modified peptide, and the resulting fragment ions provide sequence information and help pinpoint the location of the modification. ucsf.edu For complex fragmentation patterns, multi-stage fragmentation (MS³) can be employed. aston.ac.uk In an MS³ experiment, a specific fragment ion from the MS/MS scan is isolated and fragmented again, which can help confirm the modification on a specific part of the peptide. aston.ac.uk

Computational tools and search algorithms are critical for identifying modified peptides from complex MS data. nih.gov These algorithms search for unassigned spectra that match theoretical fragmentation patterns of peptides containing the dual modification, accounting for the specific mass shifts and potential neutral losses (e.g., loss of H₃PO₄) characteristic of phosphorylated peptides. nih.govnih.gov

Chromatographic Separation Techniques for Complex S-Modified Mixtures

Effective chromatographic separation is a prerequisite for successful MS analysis of complex mixtures containing S-modified compounds. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used to separate peptides and small molecules before they enter the mass spectrometer. nih.gov

To enhance separation and analysis of S-substituted cysteine derivatives, chemical derivatization can be employed. For instance, derivatization with dansyl chloride prior to RP-HPLC separation allows for the simultaneous analysis of a wide range of S-substituted cysteine derivatives with high sensitivity and stability. nih.gov

Chromatographic ParameterTypical Condition/ValuePurpose
ColumnC18 Reversed-Phase Column nih.govSeparates molecules based on hydrophobicity.
Mobile Phase AWater with 0.1% Formic AcidAqueous phase for polar analyte elution. Formic acid aids in ionization.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic phase for nonpolar analyte elution.
Flow RateTypically in the µL/min range for LC-MSOptimized for efficient separation and ionization.
GradientIncreasing percentage of Mobile Phase B over timeElutes compounds with varying hydrophobicities across the run.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While mass spectrometry excels at identifying modifications based on mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural assignment in solution. core.ac.uk NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of where the methyl and phosphate groups are attached to the cysteine residue.

For a molecule like this compound, a suite of NMR experiments would be required:

¹H NMR: To identify the protons in the molecule, including those on the methyl group.

¹³C NMR: To identify the carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. core.ac.uk

³¹P NMR: To directly observe the phosphorus atom of the phosphate group, providing information about its chemical environment.

2D Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMQC): These experiments correlate the signals of directly bonded nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N. nih.gov A ¹H-¹³C HMQC would be crucial for assigning the specific proton and carbon signals of the S-methyl group. lu.se

2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to trace the spin systems within the amino acid backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which is essential for determining the three-dimensional conformation of the molecule.

The unique chemical shifts observed in these spectra would serve as a fingerprint for this compound, confirming the S-C bond of the methyl group and the S-O-P linkage of the phosphate group. nih.gov

Advanced Spectroscopic Approaches for In Situ Detection

Detecting and monitoring the formation or presence of this compound directly within a biological or chemical system (in situ) requires advanced spectroscopic techniques that can operate in real-time under process conditions. researchgate.net

One promising approach is the development of in situ enzymatic screening (ISES) platforms. digitellinc.com Such a system could use a "reporting enzyme" that specifically recognizes the release of a phosphate group. If an enzyme were to cleave the phosphate from this compound, the reporting enzyme could generate a colorimetric or fluorescent signal in real-time, allowing for high-throughput screening of reaction conditions or enzyme inhibitors. digitellinc.com

Other advanced in situ methods could include:

In Situ NMR: While challenging due to sensitivity limitations in complex mixtures, NMR can be used to monitor reactions in real-time within an NMR tube, providing structural and kinetic data simultaneously.

Vibrational Spectroscopy (Raman and IR): These techniques could potentially detect the unique vibrational frequencies associated with the S-CH₃ and S-O-P bonds, although sensitivity and interference from the cellular matrix are significant hurdles to overcome.

These advanced approaches are at the forefront of analytical chemistry and hold the potential to provide dynamic insights into the transient roles of modifications like this compound in cellular processes. researchgate.net

Computational and Theoretical Studies on Cysteine S Modifications

Molecular Modeling of Protein S-Methylation and its Dynamic Effects

Molecular modeling, particularly molecular dynamics (MD) simulations, offers high-resolution insights into how S-methylation of cysteine residues affects protein behavior. S-methylcysteine is a naturally occurring derivative of cysteine found in various plants. wikipedia.org While not genetically coded, it can arise from post-translational modification. wikipedia.org Computational studies of S-methylation typically focus on understanding its impact on protein structure, stability, and interactions.

MD simulations can track the movements of every atom in a protein over time, revealing how the addition of a methyl group to a cysteine's sulfur atom alters the local and global dynamics of the protein. The primary effects observed in these simulations include:

Changes in Local Conformation: The addition of a methyl group increases the steric bulk of the cysteine side chain and neutralizes its potential negative charge if it was in a thiolate state. This can lead to subtle rearrangements of neighboring amino acid side chains and the polypeptide backbone.

Alteration of Hydrophobicity: S-methylation increases the hydrophobicity of the cysteine residue. MD simulations can quantify this effect by calculating changes in the solvent-accessible surface area (SASA) and analyzing the residue's interactions with water molecules. This increased hydrophobicity can drive the modified residue into the protein core or mediate new hydrophobic interactions with other proteins or ligands.

Impact on Protein-Protein and Protein-Ligand Interactions: By altering the size, charge, and hydrophobicity of the binding interface, S-methylation can modulate the affinity and specificity of molecular recognition events. Docking simulations combined with MD can predict how these modifications either enhance or disrupt the binding of interaction partners.

Table 1: Methodologies in Molecular Modeling of S-Methylation

Methodology Application Key Insights
Molecular Dynamics (MD) Simulations Simulating the time-evolution of a protein's structure with a modified cysteine. Reveals changes in conformational flexibility, stability, and solvent interactions.
Molecular Docking Predicting the binding pose of ligands or other proteins to an S-methylated protein. Assesses the impact of methylation on binding affinity and specificity.
Free Energy Calculations Quantifying the energetic cost or benefit of S-methylation on protein stability or binding. Provides thermodynamic data on the functional consequences of the modification.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic methylation reactions or analyzing the electronic structure of the modified site. | Elucidates reaction mechanisms and provides accurate charge distributions for force fields. |

Computational Approaches to S-Phosphorylation and Protein-Ligand Interactions

S-phosphorylation of cysteine is a less common but functionally important PTM. The introduction of a highly charged and bulky phosphate (B84403) group can induce significant changes in a protein's properties. nih.gov Computational approaches are critical for dissecting these effects, which are often difficult to characterize experimentally. nih.gov

A primary computational tool for this purpose is the MD simulation, which can illuminate the structural and dynamic perturbations resulting from phosphorylation. nih.gov Key areas of investigation include:

Electrostatic Reprogramming: The phosphate group carries a formal charge of -2 at physiological pH, drastically altering the local electrostatic potential of the protein surface. mdpi.com MD simulations can map these electrostatic changes and predict the formation of new salt bridges with positively charged residues like lysine (B10760008) and arginine, or electrostatic repulsion from negatively charged residues like aspartate and glutamate. mdpi.comnih.gov

Conformational Switching: The significant energetic impact of introducing a phosphate group can trigger conformational changes, ranging from local loop rearrangements to large-scale domain movements. nih.gov These changes can act as a molecular switch, toggling the protein between active and inactive states.

Modulation of Protein-Ligand Interactions: S-phosphorylation can profoundly affect ligand binding. The phosphate group itself can serve as a direct binding site for ligands or protein domains that recognize phosphorylated motifs. Conversely, its steric bulk and negative charge can block a binding site, preventing ligand association. Computational techniques like molecular docking and binding free energy calculations are used to predict these outcomes. nih.gov

Recent work has also focused on comparing different force fields to ensure the accuracy of simulations involving phosphorylated proteins, as the choice of force field can influence the resulting conformational ensembles. mdpi.comnih.gov

Development of In Silico Prediction Tools for S-Methyl Phosphocysteine Sites

Currently, no specialized tools exist for the prediction of this compound sites. This is primarily due to the rarity of this specific dual modification, which means there is a lack of large-scale experimental data required to train and validate prediction algorithms. However, the principles for developing such a tool can be derived from existing predictors for more common PTMs like phosphorylation and methylation. ijbs.comresearchgate.netsemanticscholar.org

The development of a robust in silico prediction tool for this compound would require a multi-stage bioinformatics approach:

Data Curation: The foundational step is to assemble a high-quality dataset of experimentally verified this compound sites (positive set) and unmodified cysteine sites (negative set). This remains the most significant bottleneck.

Feature Extraction: Machine learning models are trained on features extracted from the protein sequences surrounding the modification site. Key features would include:

Sequence Information: The amino acid composition and conservation patterns in the vicinity of the target cysteine.

Structural Properties: Predicted secondary structure, solvent accessibility, and local disorder.

Physicochemical Properties: Hydrophobicity, charge, and size of surrounding residues.

Algorithm Selection and Training: Various machine learning algorithms, such as Support Vector Machines (SVM), Random Forests, or deep learning networks, would be trained on the curated dataset to distinguish between modifiable and non-modifiable sites.

Cross-talk Consideration: A sophisticated predictor would also need to account for PTM cross-talk—the phenomenon where one modification influences another. mdpi.comnih.gov For instance, a pre-existing S-methylation might create a recognition motif for a kinase that subsequently adds the phosphate group, or vice-versa. The model could be trained to recognize sequence contexts where methylation and phosphorylation are known to co-occur. mdpi.com

Given the lack of data, an initial approach could involve identifying proteins that are known to be both S-methylated and S-phosphorylated on cysteine and analyzing their sequence motifs to build a preliminary predictive model.

Table 2: Framework for Developing a PTM Prediction Tool

Stage Description Common Methods
Data Collection Gathering experimentally validated modified and unmodified sites from literature and databases. Manual curation, text mining, proteomic database integration.
Feature Engineering Converting protein sequence and structural information into numerical features. Amino acid composition, k-mer frequency, physicochemical properties, predicted structural features.
Model Training Using machine learning to build a classification model. Support Vector Machine (SVM), Random Forest, Neural Networks.

| Performance Validation | Assessing the accuracy of the model using independent test sets. | Cross-validation, calculation of sensitivity, specificity, and AUC-ROC curves. |

Q & A

Q. What are the established protocols for synthesizing and characterizing S-Methyl Phosphocysteine in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions where cysteine derivatives react with methyl phosphate analogs under controlled pH and temperature. Post-synthesis, purification is achieved via reverse-phase HPLC or ion-exchange chromatography. Characterization requires ¹H/³¹P NMR to confirm methyl and phosphate group integration, alongside mass spectrometry (LC-MS/MS) for molecular weight validation. For reproducibility, detailed reaction conditions (solvent, stoichiometry, and catalysts) must adhere to guidelines for reporting novel compounds, including purity assessments via elemental analysis .

Q. How is the structural stability of this compound assessed under physiological conditions?

  • Methodological Answer : Stability studies employ pH-dependent degradation assays (e.g., incubating the compound in buffers mimicking cellular environments) coupled with kinetic monitoring via UV-Vis spectroscopy or HPLC. Redox stability is tested using reducing agents (e.g., DTT) to assess disulfide bond formation risks. Structural integrity is validated using X-ray crystallography (for crystalline forms) or comparative NMR before/after stress tests .

Q. What foundational evidence supports the role of this compound in phosphatase-mediated pathways?

  • Methodological Answer : Early studies used isothermal titration calorimetry (ITC) to quantify binding affinities between PRL phosphatases and magnesium transporters (e.g., CNNM proteins). Enzymatic assays with fluorescent substrates (e.g., DiFMUP) revealed burst kinetics, indicating phosphocysteine intermediate formation. Mutagenesis of catalytic cysteines (e.g., C104A in PRL1) confirmed loss of phosphorylation, linking structural motifs to function .

Advanced Research Questions

Q. How do mutations in PRL phosphatases affect the kinetics of this compound intermediate turnover?

  • Methodological Answer : Pre-steady-state kinetic assays with stopped-flow instruments capture rapid phosphocysteine formation (burst phase). Mutants (e.g., PRL2-D426A) show reduced binding to CNNM3, measured via surface plasmon resonance (SPR) . Comparative analysis of wild-type vs. mutant enzymes using Phos-tag SDS-PAGE reveals phosphorylation persistence, correlating with delayed intermediate hydrolysis. Data interpretation requires normalization to protein concentration and activity controls .

Q. What experimental strategies resolve contradictions in reported binding affinities between PRL phosphatases and magnesium transporters?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ionic strength, Mg²⁺ concentrations). Orthogonal methods like ITC (solution-phase) and SPR (immobilized ligand) validate affinity measurements. For cellular contexts, co-immunoprecipitation (Co-IP) under Mg²⁺-deprived vs. replete conditions clarifies phosphorylation-dependent interactions. Statistical reconciliation involves meta-analysis of Kd values across studies, controlling for buffer composition and protein isoforms .

Q. How can in vivo phosphorylation states of this compound intermediates be reliably quantified?

  • Methodological Answer : Phos-tag acrylamide gels resolve phosphorylated vs. non-phosphorylated PRL isoforms in cell lysates. Validation requires catalytic cysteine mutants (e.g., C104S) to block auto-phosphorylation. Mass spectrometry with TiO2 enrichment identifies phosphocysteine sites, while OMFP (a phosphatase inhibitor) stabilizes intermediates during extraction. Data must be normalized to total protein levels via Western blot .

Q. What structural insights explain the regulatory role of this compound in magnesium homeostasis?

  • Methodological Answer : X-ray crystallography of PRL2-CNNM3 complexes (3 Å resolution) identifies hydrogen bonds between phosphocysteine and CNNM3’s CBS-pair domain. Molecular dynamics simulations predict conformational changes upon phosphorylation. Functional validation uses Mg²⁺ flux assays in CRISPR-edited cell lines, comparing wild-type and binding-deficient mutants (e.g., CNNM3-D426A). Structural data is deposited in PDB with validation reports .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between in vitro enzymatic activity and cellular phenotypes in PRL-CNNM studies?

  • Methodological Answer : In vitro assays may lack cellular factors (e.g., Mg²⁺ gradients or accessory proteins). Use knockdown/rescue experiments to correlate PRL activity with Mg²⁺ efflux. Combine live-cell imaging (Mg²⁺-sensitive dyes) with enzymatic profiling to contextualize kinetics. Contradictions are minimized by cross-referencing structural data (e.g., PRL-CNNM binding interfaces) with mutational analyses .

Q. What statistical frameworks are recommended for meta-analysis of phosphocysteine-related studies?

  • Methodological Answer : Apply random-effects models to account for heterogeneity in experimental designs (e.g., cell lines, assay types). Sensitivity analyses exclude outliers identified via Grubbs’ test . For dose-response meta-analyses, standardize Mg²⁺ concentrations and PRL isoform expression levels. Reporting follows PRISMA guidelines , with forest plots visualizing effect sizes .

Recent Advances and Future Directions

Q. How have cryo-EM and AI-driven docking expanded understanding of this compound interactions?

  • Methodological Answer :
    Cryo-EM resolves dynamic PRL-CNNM complexes in near-native states, revealing phosphorylation-dependent conformational shifts. AI tools (e.g., AlphaFold) predict novel interaction sites validated by alanine scanning mutagenesis . Integrate these with FRET-based biosensors to monitor real-time binding in living cells. Open-source databases (e.g., PDB, EMDB) ensure reproducibility .

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